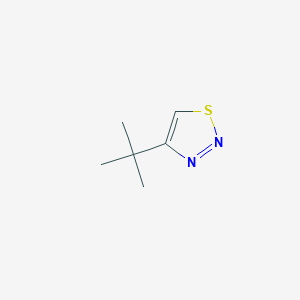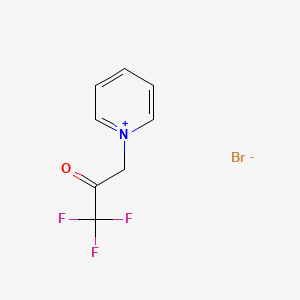
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It features a pyridinium ion core substituted with a trifluoromethyl ketone group, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,3,3-trifluoro-2-oxopropyl bromide. This reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the pyridinium ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl ketone group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of cyclic intermediates.
Common Reagents and Conditions:
Nucleophiles: Ammonium acetate (NH4OAc) or amines are commonly used in substitution reactions.
Catalysts: Metal-free conditions are often employed, but catalysts like Lewis acids can enhance reaction rates.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred.
Major Products: The major products formed from these reactions include 3-trifluoromethyl aniline derivatives and various cyclic compounds, depending on the specific reaction conditions .
科学的研究の応用
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates with unique pharmacological properties.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl ketone group acts as an electrophilic center, facilitating various addition and substitution reactions. The pyridinium ion enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
類似化合物との比較
3,3,3-Trifluoro-2-oxopropyl chloride: Similar in structure but with a chloride substituent instead of a pyridinium ion.
3-Trifluoromethyl aniline: A derivative formed from the reactions of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide.
Pyridinium ylides: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of a pyridinium ion and a trifluoromethyl ketone group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
53498-72-9 |
|---|---|
分子式 |
C8H7BrF3NO |
分子量 |
270.05 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7F3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChIキー |
KXMYVTSDCIKLOR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C(F)(F)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


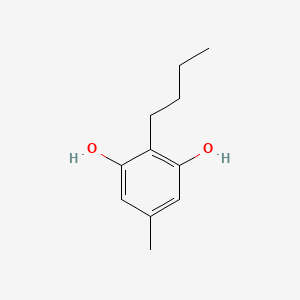
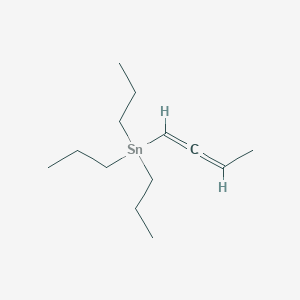
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
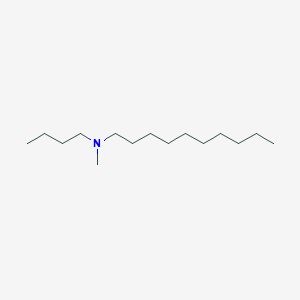
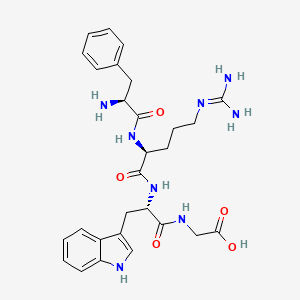

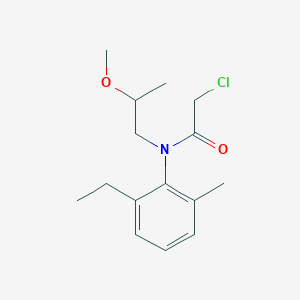

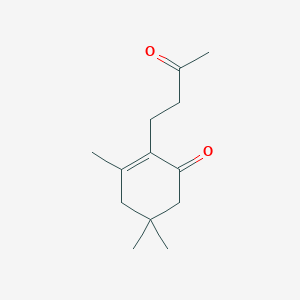
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

